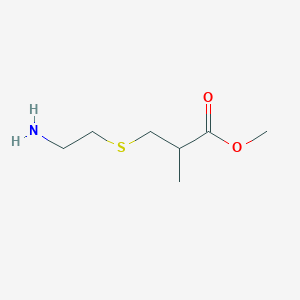![molecular formula C7H12FNO B13514934 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)-2-oxabicyclo[221]heptan-4-amine is a bicyclic compound characterized by a fluoromethyl group and an oxabicycloheptane structure
Méthodes De Préparation
The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core.
Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential therapeutic effects.
Chemical Biology: Researchers explore its role as a chemical probe to study various biological pathways and processes.
Mécanisme D'action
The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group and the bicyclic structure contribute to its binding affinity and selectivity. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.
Fluoromethylated amines: Compounds with a fluoromethyl group and an amine functionality, which may exhibit similar reactivity but differ in their overall structure and applications.
Oxabicycloheptane analogs: These analogs have variations in the oxygen-containing ring, affecting their stability and reactivity.
The uniqueness of 1-(Fluoromethyl)-2-oxabicyclo[22
Propriétés
Formule moléculaire |
C7H12FNO |
|---|---|
Poids moléculaire |
145.17 g/mol |
Nom IUPAC |
1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C7H12FNO/c8-4-7-2-1-6(9,3-7)5-10-7/h1-5,9H2 |
Clé InChI |
AYQQLHSCKWPQFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(CO2)N)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


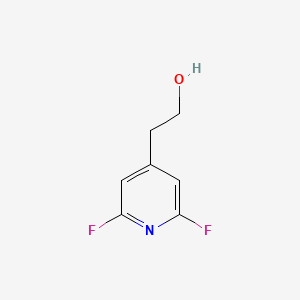
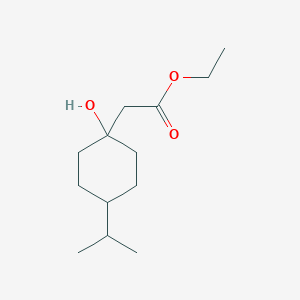
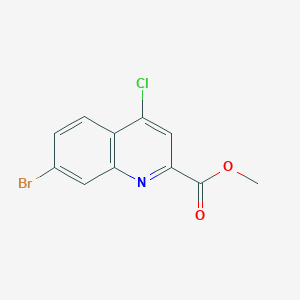
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
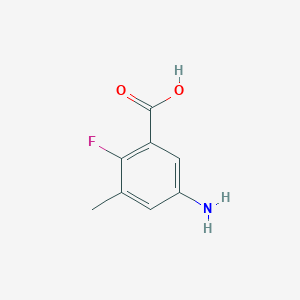
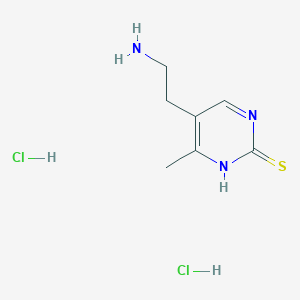
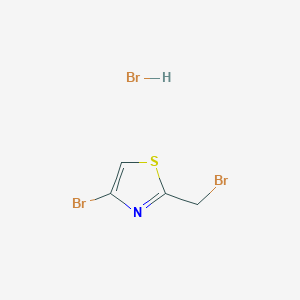
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)
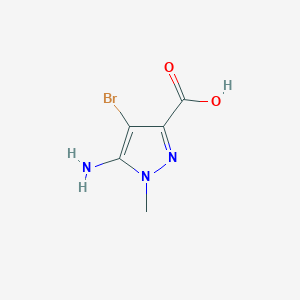

![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
